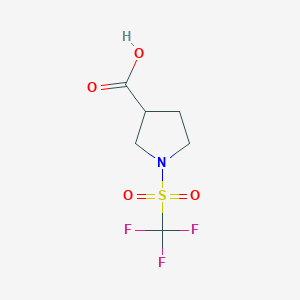

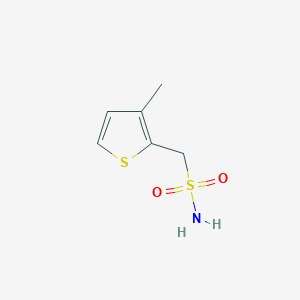

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Trifluoromethanesulfonic (triflic) acid is known for its role in catalyzing cyclization reactions. Studies have shown its effectiveness in inducing cyclisation of homoallylic sulfonamides to yield pyrrolidines, highlighting its potential in the synthesis of complex polycyclic systems. This property underlines its utility in organic synthesis, particularly in forming pyrrolidines or homopiperidines preferentially over piperidines, which can be pivotal in the development of new chemical entities (Haskins & Knight, 2002). Further, the ability to trap carbenium ions using sulfonamides in an acid-catalyzed synthesis process, leading to smooth cyclizations and high yields of pyrrolidines, emphasizes its versatility in organic transformations (Griffiths-Jones & Knight, 2010).

Environmental Remediation

The role of perfluoroalkyl acids, including derivatives related to 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, in environmental science has been extensively studied. Their persistence and potential toxicity have raised concerns, leading to research on their behavior and remediation strategies. Studies on heat-activated persulfate oxidation for the remediation of groundwater contaminated with perfluoroalkyl substances highlight the application of trifluoromethylsulfonyl compounds in environmental cleanup efforts (Park et al., 2016).

Novel Synthetic Pathways

Research on the synthesis of alpha-cyclopropyl-beta-homoprolines showcases the application of trifluoromethylsulfonyl compounds in generating new cyclic beta-amino acids, which are valuable in peptide chemistry. The process involves 1,3-dipolar cycloadditions followed by rearrangements, indicating the compound's role in facilitating novel synthetic routes (Cordero et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs derived from trifluoromethylsulfonyl pyrrolidine are explored for their potential biological activities. The design and synthesis of inhibitors targeting specific enzymes, like influenza neuraminidase, illustrate the compound's significance in drug discovery and development. Such research underscores the strategic importance of trifluoromethylsulfonyl derivatives in creating potent inhibitors with potential therapeutic applications (Wang et al., 2001).

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO4S/c7-6(8,9)15(13,14)10-2-1-4(3-10)5(11)12/h4H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZEMOXONKDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)

![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)